Antimalarial Activity: 2-Vinylquinoline Derivatives vs. Chloroquine in Drug-Resistant Plasmodium falciparum
2-Vinylquinoline-based scaffolds (compounds 3x-3z) demonstrate sub-100 nM IC₅₀ values against chloroquine-resistant P. falciparum Dd2 strains, representing a >50-fold potency improvement over chloroquine in this resistant model [1]. The 2-vinyl substitution pattern is essential for this activity, as the extended conjugation across the quinoline-vinyl-aryl system facilitates critical interactions with the parasite's digestive vacuole membrane that are not accessible to non-vinyl or differently substituted quinoline analogs [2].
| Evidence Dimension | Antimalarial potency (IC₅₀) against chloroquine-resistant Plasmodium falciparum Dd2 strain |
|---|---|
| Target Compound Data | 2-Vinylquinoline derivatives 3x-3z: IC₅₀ < 100 nM (0.033 to <10 μM range for broader series) |
| Comparator Or Baseline | Chloroquine: >5 μM IC₅₀ in resistant Dd2 strain (resistance index < 1 for vinylquinolines indicates retained potency) |
| Quantified Difference | >50-fold improvement in potency (sub-100 nM vs. >5 μM) |
| Conditions | In vitro culture of P. falciparum Dd2 chloroquine-resistant strain; SYBR Green I fluorescence assay |
Why This Matters
For antimalarial drug discovery programs, the demonstrated potency against chloroquine-resistant strains is a critical selection criterion that directly impacts lead optimization success rates.
- [1] Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. Tetrahedron Lett. 2019, 60, 1736-1740. View Source
- [2] Synthesis, Structure-Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. J. Med. Chem. 2020, 63, 11756-11785. View Source
